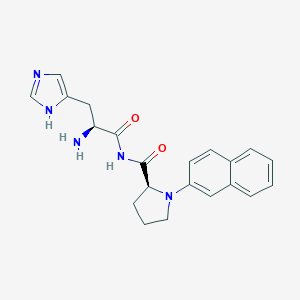
Histidylprolyl-2-naphthylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histidylprolyl-2-naphthylamide (HP-2-N) is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and physiology. HP-2-N is a derivative of the dipeptide histidylproline, which is a component of collagen and plays a crucial role in the formation and maintenance of connective tissues in the body.
Mécanisme D'action
Histidylprolyl-2-naphthylamide is a fluorogenic substrate that is cleaved by proteases and peptidases, resulting in the release of 2-naphthylamine, which is fluorescent. The fluorescence can be measured using a fluorometer, and the rate of fluorescence increase is proportional to the enzyme activity. The mechanism of action of Histidylprolyl-2-naphthylamide involves the hydrolysis of the peptide bond between histidine and proline by the enzyme, resulting in the formation of 2-naphthylamine and the dipeptide histidylproline.
Biochemical and Physiological Effects:
Histidylprolyl-2-naphthylamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of protease activity, the induction of apoptosis in cancer cells, and the regulation of blood pressure and vascular function. Histidylprolyl-2-naphthylamide has also been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters and hormones, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Histidylprolyl-2-naphthylamide in lab experiments include its high sensitivity and specificity, ease of use, and low cost. However, the limitations of using Histidylprolyl-2-naphthylamide include its potential toxicity and the need for specialized equipment and expertise to perform the experiments.
Orientations Futures
For the use of Histidylprolyl-2-naphthylamide in scientific research include the development of novel inhibitors of enzymes involved in various diseases, the design of diagnostic assays for the detection of enzyme activities in biological fluids and tissues, and the study of the biochemical and physiological effects of Histidylprolyl-2-naphthylamide in different animal models. Additionally, the use of Histidylprolyl-2-naphthylamide in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease, is an area of active research.
Méthodes De Synthèse
The synthesis of Histidylprolyl-2-naphthylamide involves the condensation of histidine and proline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting dipeptide is then coupled with 2-naphthylamine to form Histidylprolyl-2-naphthylamide. The purity and yield of Histidylprolyl-2-naphthylamide can be improved by using high-performance liquid chromatography (HPLC) and other purification techniques.
Applications De Recherche Scientifique
Histidylprolyl-2-naphthylamide has been widely used in scientific research as a substrate for various enzymes, including proteases, peptidases, and aminopeptidases. Histidylprolyl-2-naphthylamide is also used as a model substrate for studying the mechanism of action of these enzymes. Histidylprolyl-2-naphthylamide has been used in the development of diagnostic assays for the detection of enzyme activities in biological fluids and tissues. Additionally, Histidylprolyl-2-naphthylamide has been used in the design and synthesis of novel inhibitors of enzymes involved in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
131483-41-5 |
|---|---|
Nom du produit |
Histidylprolyl-2-naphthylamide |
Formule moléculaire |
C21H23N5O2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-1-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H23N5O2/c22-18(11-16-12-23-13-24-16)20(27)25-21(28)19-6-3-9-26(19)17-8-7-14-4-1-2-5-15(14)10-17/h1-2,4-5,7-8,10,12-13,18-19H,3,6,9,11,22H2,(H,23,24)(H,25,27,28)/t18-,19-/m0/s1 |
Clé InChI |
WSALVJKZXXZPMA-OALUTQOASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4=CN=CN4)N |
SMILES |
C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C(CC4=CN=CN4)N |
SMILES canonique |
C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C(CC4=CN=CN4)N |
Synonymes |
His-Pro-2-NA histidylprolyl-2-naphthylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)


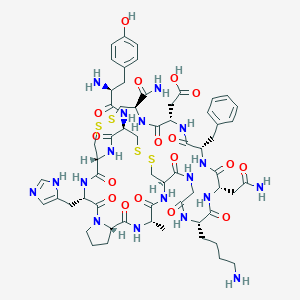
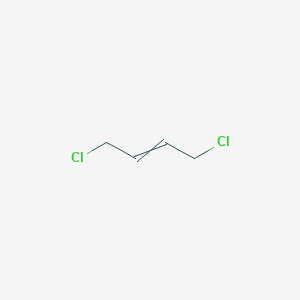
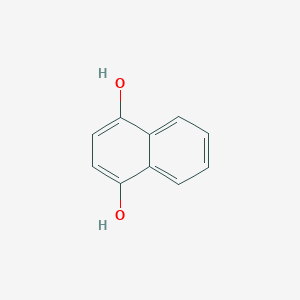
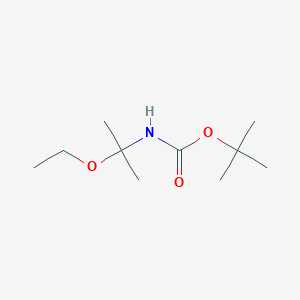

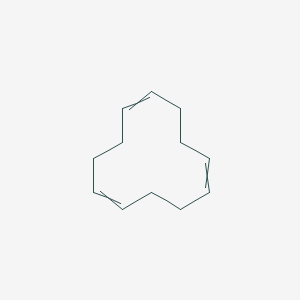
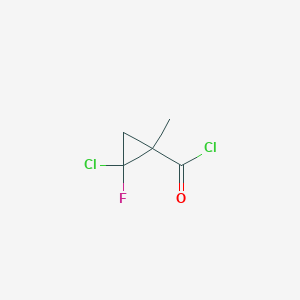
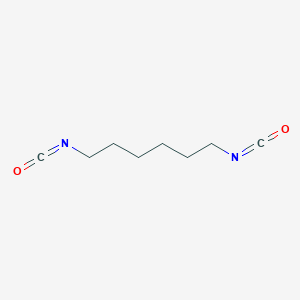
![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)